1-Carbamimidoyl-2-methyl-isothiourea hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-Carbamimidoyl-2-methyl-isothiourea hydroiodide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. The first paper describes the synthesis of N-methyl carbamoylimidazole, a compound that can act as a methyl isocyanate equivalent, which suggests that it may share some reactivity patterns with 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide . The second paper discusses the synthesis of a macrocyclic compound with carbamoylmethyl groups, which could be structurally related to the compound of interest .

Synthesis Analysis

The synthesis of N-methyl carbamoylimidazole is achieved through the reaction of 1,1-carbonyldiimidazole (CDI) with methylamine hydrochloride (MeNH3Cl). This process is high-yielding and scalable, producing a crystalline, water-stable compound. The reaction is facilitated by the use of the ammonium salt rather than the free amine, which improves the yield significantly. This method could potentially be adapted for the synthesis of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide by using appropriate starting materials and conditions .

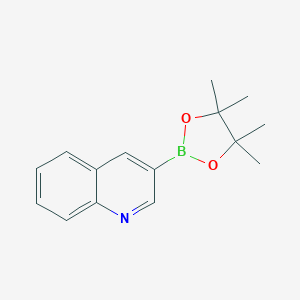

Molecular Structure Analysis

While the molecular structure of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide is not directly analyzed in the papers, the structure of N-methyl carbamoylimidazole suggests that it has a stable imidazole ring with a carbamoyl group attached. This indicates that the compound of interest might also exhibit stability due to its functional groups and possibly a heterocyclic structure .

Chemical Reactions Analysis

N-methyl carbamoylimidazole reacts with various nucleophiles, including amines, amino acids, thiols, and alcohols, to form N-methylureas, carbamates, and thiocarbamates. These reactions occur in good to excellent yields and can be carried out in organic solvents or water. This reactivity suggests that 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide may also undergo similar nucleophilic reactions, potentially leading to a variety of products .

Physical and Chemical Properties Analysis

The physical properties of N-methyl carbamoylimidazole include its crystalline nature and water stability, which are desirable for storage and handling. The chemical properties include its ability to act as a methyl isocyanate substitute, which is significant for its reactivity with nucleophiles. The macrocyclic compound discussed in the second paper exhibits low solubility, which drives its regioselective synthesis. These properties provide a basis for inferring the physical and chemical behavior of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide, although direct studies on this compound would be necessary for accurate characterization .

Eigenschaften

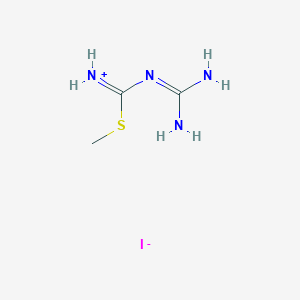

IUPAC Name |

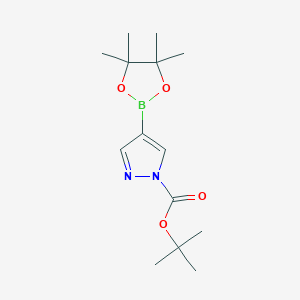

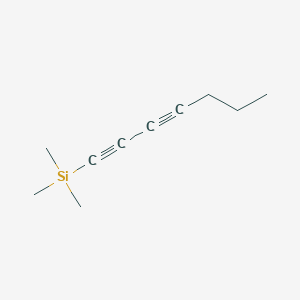

methyl N-(diaminomethylidene)carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4S.HI/c1-8-3(6)7-2(4)5;/h1H3,(H5,4,5,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWVITGVIBSMTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N=C(N)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Amino(methylsulfanyl)methylidene]guanidine hydroiodide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

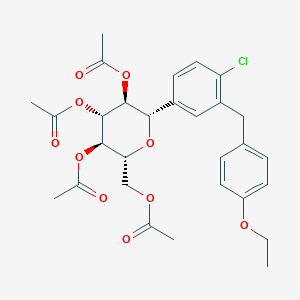

![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)